2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid

TRPM8 Antagonist Pain

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid (CAS 2034278-88-9) is a sulfamoyl benzoic acid derivative belonging to the class of small-molecule TRPM8 (Transient Receptor Potential Melastatin antagonists. The compound features a 2-fluorobenzoic acid core, a sulfamoyl linker, and a trans-4-(pyrimidin-2-yloxy)cyclohexyl substituent, conferring molecular weight 395.41 g/mol (C17H18FN3O5S).

Molecular Formula C17H18FN3O5S
Molecular Weight 395.41
CAS No. 2034278-88-9
Cat. No. B2970667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid
CAS2034278-88-9
Molecular FormulaC17H18FN3O5S
Molecular Weight395.41
Structural Identifiers
SMILESC1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3
InChIInChI=1S/C17H18FN3O5S/c18-15-7-6-13(10-14(15)16(22)23)27(24,25)21-11-2-4-12(5-3-11)26-17-19-8-1-9-20-17/h1,6-12,21H,2-5H2,(H,22,23)
InChIKeyAFGAFZNBOPMPCQ-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic Acid (CAS 2034278-88-9) Procurement-Relevant Overview


2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid (CAS 2034278-88-9) is a sulfamoyl benzoic acid derivative belonging to the class of small-molecule TRPM8 (Transient Receptor Potential Melastatin 8) antagonists [1]. The compound features a 2-fluorobenzoic acid core, a sulfamoyl linker, and a trans-4-(pyrimidin-2-yloxy)cyclohexyl substituent, conferring molecular weight 395.41 g/mol (C17H18FN3O5S). Its structural design targets the cold-menthol receptor TRPM8, a validated therapeutic target for pain, cold allodynia, and urological disorders. Published patent literature establishes the sulfamoyl benzoic acid scaffold as a privileged chemotype for TRPM8 modulation, with multiple pharmaceutical development programs active in this indication space.

Why Generic Substitution Is Not Advisable for 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic Acid


Sulfamoyl benzoic acid TRPM8 antagonists exhibit steep structure-activity relationships (SAR) where minor modifications to the cyclohexyl ether, sulfamoyl N-substituent, or benzoic acid substitution pattern can produce order-of-magnitude shifts in potency, selectivity, and pharmacokinetic profiles [1]. The specific (1r,4r)-trans configuration of the cyclohexyl ring in CAS 2034278-88-9 dictates the three-dimensional presentation of the pyrimidin-2-yloxy group, which is critical for TRPM8 binding pocket complementarity. Procurement of generic 'sulfamoyl benzoic acid analogs' without precise stereochemical and substitutional matching therefore carries material risk of non-equivalent biological activity. The quantitative evidence below substantiates why this exact compound—not an in-class alternative—must be specified when target engagement reproducibility is required.

Quantitative Differentiation Evidence for 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic Acid vs. Closest Analogs


TRPM8 Antagonist Potency: Target Compound vs. Structural Analogs in the Sulfamoyl Benzoic Acid Series

Direct, publicly disclosed quantitative potency data (IC50) for CAS 2034278-88-9 at human or rat TRPM8 could not be retrieved from primary literature, patents, or authoritative databases (PubChem, ChEMBL, BindingDB) at the time of analysis. The compound falls within the sulfamoyl benzoic acid chemotype claimed in EP2424517A4 [1], where representative examples exhibit TRPM8 IC50 values spanning 0.2 nM to >10,000 nM depending on substitution pattern and stereochemistry. Without compound-specific data, any potency claim would be an extrapolation. Given the SAR sensitivity documented in the patent [1], even close analogs (e.g., cyclohexyl oxygen-linked heteroaryl variants lacking the 2-fluoro substituent or bearing cis stereochemistry) cannot be assumed equipotent. This evidence gap constitutes a material procurement risk: the biological activity of CAS 2034278-88-9 is unvalidated in the public domain, and users must either commission bespoke profiling or rely on vendor certificates of analysis.

TRPM8 Antagonist Pain

Stereochemical Identity: (1r,4r) Configuration as a Determinant of Biological Activity

The compound is specified as the (1r,4r)-trans isomer of the 4-(pyrimidin-2-yloxy)cyclohexyl moiety. In related sulfamoyl benzoic acid TRPM8 antagonist series, the spatial orientation of the cyclohexyl ether substituent has been shown to dramatically influence target binding [1]. The (1r,4r) configuration places the pyrimidin-2-yloxy group in an equatorial orientation, whereas the (1s,4s) or cis isomers present an axial or pseudo-axial orientation. Patent SAR examples demonstrate that stereochemical inversion at the cyclohexyl linker can reduce TRPM8 antagonism by >50-fold [1]. Procurement of the incorrect isomer, or a stereochemically undefined mixture, would therefore introduce uncontrolled variability. CAS 2034278-88-9 is uniquely defined by this stereochemical specification; many commercial 'sulfamoyl benzoic acid' analogs are sold as racemates or unspecified diastereomers.

Stereochemistry TRPM8 SAR

Selectivity Profile: TRPM8 vs. Off-Target Ion Channels

No direct selectivity data (e.g., panel screening against TRPA1, TRPV1, TRPM2, hERG) for CAS 2034278-88-9 were identified in public sources. The broader sulfamoyl benzoic acid class has been profiled for TRPM8 selectivity: for example, the clinical candidate PF-05105679 (a distinct chemotype) demonstrates >100-fold selectivity over related TRP channels [1]. However, extrapolation from distinct chemotypes is unwarranted. Without compound-specific counter-screening data, the off-target risk profile of CAS 2034278-88-9 remains undefined. Users intending to deploy this compound in phenotypic or in vivo models where selectivity is critical must either conduct their own selectivity profiling or acknowledge this data gap in their experimental design.

TRPM8 Selectivity Safety Pharmacology

Physicochemical and Drug-Likeness Parameters: Benchmarking Against In-Class Compounds

Calculated physicochemical properties for CAS 2034278-88-9 (MW 395.41, cLogP ~3.1, tPSA ~126 Ų, HBD 2, HBA 8) place it within favorable drug-like space (Lipinski Rule of 5 compliant, with minor tPSA elevation) [1]. Comparative analysis against advanced TRPM8 antagonist candidates reveals that many clinical-stage compounds (e.g., RQ-00203078, MW 554.8; PF-05105679, MW ~430) carry higher molecular weight, higher lipophilicity, or both [1][2]. The relatively lower molecular weight and balanced polarity of CAS 2034278-88-9 may translate to superior solubility and permeability characteristics, though experimental confirmation is lacking. This represents a class-level inference based on computational property calculation.

Drug-likeness Physicochemical ADME

Recommended Application Scenarios for 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic Acid Based on Available Evidence


TRPM8 Target Engagement Studies Requiring Defined Stereochemistry (With Bespoke Potency Validation)

Given the well-established dependence of TRPM8 antagonism on stereochemistry within the sulfamoyl benzoic acid class [1], CAS 2034278-88-9 is suitable for laboratories that can perform their own potency determination (e.g., FLIPR calcium flux or automated patch clamp). The (1r,4r)-trans configuration provides a defined starting point for SAR exploration. Users should first confirm IC50 at recombinant human or rat TRPM8 before proceeding to downstream cellular or in vivo models.

Medicinal Chemistry Hit-to-Lead Optimization Programs Targeting TRPM8

The compound's relatively low molecular weight (395.41 Da) and balanced physicochemical profile [2] make it an attractive core scaffold for further optimization. The 2-fluorobenzoic acid moiety, sulfamoyl linker, and trans-4-(pyrimidin-2-yloxy)cyclohexyl group each represent tractable vectors for systematic SAR expansion. Procurement for analog synthesis and library enumeration is strategically justified, provided the buyer verifies identity (NMR, LCMS) and stereochemical purity upon receipt.

Negative Control or Inactive Comparator for TRPM8 Antagonist Assays (Requires Empirical Confirmation)

If subsequent testing reveals that CAS 2034278-88-9 lacks TRPM8 antagonist activity (as is possible given the absence of public potency data), it could serve as a structurally matched negative control for more potent sulfamoyl benzoic acid derivatives. However, this application scenario is contingent upon experimental confirmation of inactivity and must not be assumed a priori.

Quote Request

Request a Quote for 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.